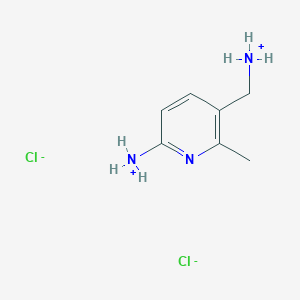

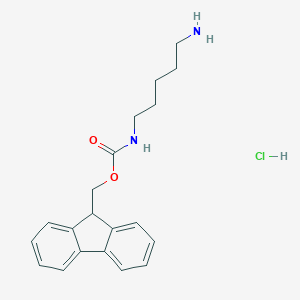

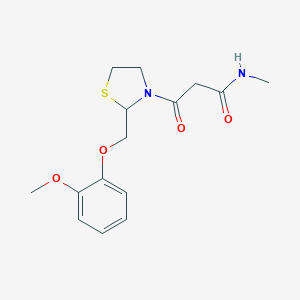

![molecular formula C15H12ClNO B065326 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile CAS No. 175135-36-1](/img/structure/B65326.png)

2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile, also known as 4-chlorobenzyloxyacetonitrile (4-CBAN), is an organic compound that is used in a variety of scientific research applications. It is a colorless liquid with a low melting point and a boiling point of 140°C. It is soluble in both water and organic solvents. 4-CBAN has been used in a variety of research applications due to its unique properties, including its ability to act as a catalyst in certain reactions, its low toxicity, and its relatively low cost.

Scientific Research Applications

Analytical Methodologies and Chemical Processes

HPLC Mobile Phases : Research on the effect of organic solvent composition on buffered HPLC (High-Performance Liquid Chromatography) mobile phases highlights the importance of understanding solvent interactions for accurate analytical outcomes. This study could be indirectly related to compounds like 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile by showcasing how solvent properties affect the behavior of chemical analytes during separation processes (Subirats, Rosés, & Bosch, 2007).

Photocatalytic Degradation : The photocatalytic degradation of organic compounds using TiO2 powders was reviewed, focusing on the surface reactivity and mechanistic aspects through FT-IR investigations. Although this research does not directly mention this compound, it provides a framework for understanding how similar compounds might be degraded in environmental applications, contributing to pollution control (Davit, Martra, & Coluccia, 2004).

Environmental Applications

- Degradation of Environmental Pollutants : Laccases, enzymes capable of oxidizing a range of compounds, have been reviewed for their application in the bioremediation of environmental pollutants. This research area may overlap with the degradation pathways and environmental impact assessments of complex organic compounds, including those similar to this compound (Couto & Herrera, 2006).

Mechanism of Action

Target of Action

The primary target of 2-(4-[(4-Chlorobenzyl)Oxy]Phenyl)Acetonitrile, also known as O4I1, is the Oct3/4 . Oct3/4 is a transcription factor that plays a crucial role in maintaining pluripotency and self-renewal of embryonic stem cells.

Mode of Action

O4I1 acts as an effective Oct3/4 inducer . It enhances the expression of the Oct3/4 gene and increases the protein level of Oct3/4. Furthermore, it promotes the transcriptional activation mediated by Oct3/4 .

Biochemical Pathways

The compound’s interaction with Oct3/4 affects the pluripotency pathways in embryonic stem cells. By enhancing the expression of Oct3/4, it helps maintain the undifferentiated state of these cells and their ability to differentiate into various cell types .

Pharmacokinetics

It is soluble in dmf and dmso, suggesting that it may have good bioavailability .

Result of Action

The result of the compound’s action is the increased expression of Oct3/4, leading to the maintenance of pluripotency in embryonic stem cells . This can be beneficial in stem cell research and regenerative medicine.

Properties

IUPAC Name |

2-[4-[(4-chlorophenyl)methoxy]phenyl]acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c16-14-5-1-13(2-6-14)11-18-15-7-3-12(4-8-15)9-10-17/h1-8H,9,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZNIAPBSYKIHAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC#N)OCC2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379149 |

Source

|

| Record name | {4-[(4-Chlorophenyl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.71 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175135-36-1 |

Source

|

| Record name | 4-[(4-Chlorophenyl)methoxy]benzeneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175135-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(4-Chlorophenyl)methoxy]phenyl}acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

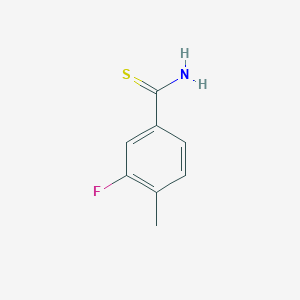

![4-(hydroxymethyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B65256.png)

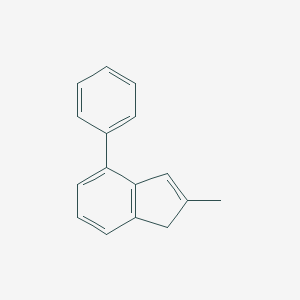

![2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propan-1-ol](/img/structure/B65263.png)

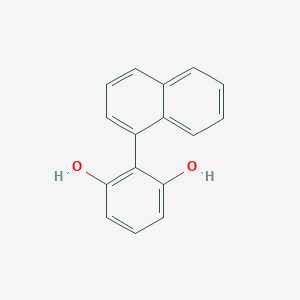

![6-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B65273.png)